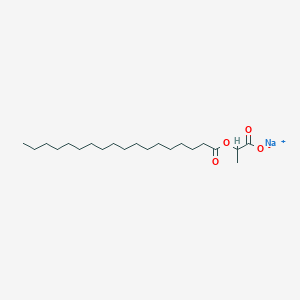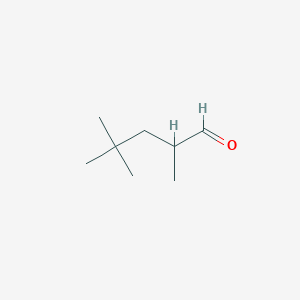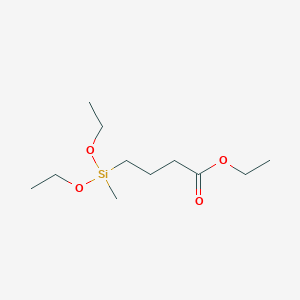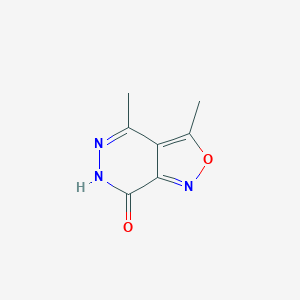
Sodium 1-carboxylatoethyl stearate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex sodium salts can involve the condensation of various organic acids with sodium compounds. For instance, the synthesis of sodium bis[2-(3',6',9'-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate involved the condensation of triphenyltin(IV) hydroxide with an organic acid in the presence of sodium bicarbonate, as described in the second paper . This process may share similarities with the synthesis of sodium 1-carboxylatoethyl stearate, which could also involve the reaction of stearic acid with a sodium-containing reagent.
Molecular Structure Analysis
The molecular structure of sodium salts can be quite complex and is often elucidated using techniques such as X-ray diffraction. The sodium salt mentioned in the second paper forms trigonal bipyramidal anions and Na+ cations coordinated by oxygen atoms, creating elongated chains along the crystal axis . While the exact structure of sodium 1-carboxylatoethyl stearate is not provided, it can be inferred that sodium salts tend to form intricate structures with coordination between sodium ions and oxygen atoms from the organic moiety.
Chemical Reactions Analysis
Sodium salts can interact with various organic molecules to form stable complexes. The first paper discusses how the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate interacts with compounds like amphetamines and dopamine to yield stable complexes, which can lead to the formation of supramolecular structures . This suggests that sodium 1-carboxylatoethyl stearate may also participate in chemical reactions that result in the formation of complexes with other organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium salts are influenced by their molecular structure and the nature of their interactions with other molecules. For example, the sodium salt in the second paper exhibits significant in vitro antitumor activity against several human tumor cell lines, which is attributed to its unique structure and the presence of organotin and carborane moieties . Although the specific properties of sodium 1-carboxylatoethyl stearate are not detailed in the provided papers, it can be expected to have distinct physical and chemical properties based on its molecular composition and potential interactions.
Aplicaciones Científicas De Investigación
1. Lubricant in Pharmaceutical Tablet Formulation
- Application Summary: Sodium stearate (NaSt) is used as a lubricant in pharmaceutical tablet formulation. It is an alternative to magnesium stearate (MgSt), which is commonly used but can negatively affect the quality attributes of pharmaceutical products .
- Methods of Application: The study compared the physicochemical properties and lubrication efficiency of MgSt, NaSt, and calcium stearate (CaSt). The lubrication performance was evaluated using unit ejection force as a parameter .
2. Reducing Water Sorptivity in Alkali-Activated Material
- Application Summary: Sodium stearate (NaSt) is used to reduce the water sorptivity of alkali-activated slag–red mud–steel slag cementitious material (AASRSS). This is important as high water sorptivity can pose a significant threat to the durability of these materials .
- Methods of Application: The study tested the changes in the compressive strength and water sorptivity of AASRSS mortar by mixing different amounts of NaSt into the mortar. The changes in the hydration process and microstructure of AASRSS after mixing with NaSt were analyzed using isothermal calorimetry, resistivity, SEM, and MIP .
- Results: The results showed that NaSt plays an important role in the pore structure characteristics of AASRSS and that the use of NaSt significantly reduces its water sorptivity .
3. Cosmetics and Personal Care Products
- Application Summary: Sodium stearate is used in various cosmetics and personal care products. It is a primary component in many soap bars, granting them a firm texture and helping them lather when mixed with water. It also functions as a thickening agent in stick-type deodorants and an emulsifying agent in lotions and creams .
- Methods of Application: Sodium stearate is mixed into the formulation of these products during manufacturing .
- Results: The use of sodium stearate improves the texture, consistency, and application of these products .
4. Food Industry
- Application Summary: Sodium stearate is used as an emulsifying agent in certain foods, ensuring ingredients blend uniformly. It can be found in baked goods, candies, and various processed foods. In some candies, sodium stearate acts as a hardening agent .
- Methods of Application: Sodium stearate is mixed into the food during processing .
- Results: The use of sodium stearate improves the texture and consistency of these foods .
5. Plastic and Rubber Industries
- Application Summary: Sodium stearate is used as a stabilizer when processing polyvinyl chloride (PVC) and as an activator during the vulcanization process of rubber .
- Methods of Application: Sodium stearate is mixed into the materials during processing .
- Results: The use of sodium stearate improves the durability of PVC and the properties of rubber .
6. Textile Industry
- Application Summary: Sodium stearate is used as a softening agent in the finishing stages of fabric production .
- Methods of Application: Sodium stearate is applied to the fabric during the finishing process .
- Results: The use of sodium stearate imparts a smooth, soft feel to textiles, enhancing the comfort and appeal of the finished product .
7. Food Emulsifier
- Application Summary: Sodium 1-carboxylatoethyl stearate can act as a food emulsifier. It can combine with the gluten in wheat flour to increase the elasticity and stability of the gluten, making the dough fluffy and soft .
- Methods of Application: Sodium 1-carboxylatoethyl stearate is mixed into the dough during the baking process .
- Results: The use of sodium 1-carboxylatoethyl stearate improves the texture and consistency of baked goods .
Propiedades
IUPAC Name |
sodium;2-octadecanoyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAZNABVSEZDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014800 | |
| Record name | Sodium stearoyl-1-lactylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-carboxylatoethyl stearate | |
CAS RN |
18200-72-1 | |
| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium stearoyl-1-lactylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-carboxylatoethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















